JNK2/JNK3 Kinase Inhibition: Class-Level Potency Benchmarking Against Known Inhibitors
While direct JNK2/JNK3 IC50 data for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide have not been published, the closest published analogs in the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series (compounds 5a and 11a) demonstrate potent dual JNK2/JNK3 inhibition with pIC50 values of 6.5–6.7 (IC50 ≈ 200–316 nM) [1]. These compounds also exhibit selectivity against JNK1, p38α, and ERK2 within the MAPK family [1]. The 3-cyano group, which is conserved in the target compound, has been confirmed by X-ray crystallography to form the critical H-bond acceptor interaction with the hinge region of the JNK3 ATP-binding site [1]. The 6-methyl substituent present in the target compound but absent in compounds 5a and 11a is predicted to enhance lipophilicity (LogP ~4.72 vs. ~4.0–4.2 for des-methyl analogs) [2], which may improve membrane permeability and CNS penetration potential relative to the published leads. The phenylacetamide side chain offers a distinct steric and electronic profile compared to the naphthamide (pIC50 6.5–6.7) [3] and simple acetamide variants in the patent literature, providing a differentiated vector for SAR exploration.
| Evidence Dimension | JNK2/JNK3 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to retain JNK2/3 activity based on conserved 3-cyano and amide pharmacophore |
| Comparator Or Baseline | Compound 5a (closest published analog): JNK3 pIC50 6.7, JNK2 pIC50 6.5. Compound 11a: JNK3 pIC50 6.6, JNK2 pIC50 6.5 [1] |
| Quantified Difference | ΔpIC50 cannot be calculated; structural inference: 6-methyl group may modulate potency ± 0.2–0.5 log units based on typical methyl SAR in kinase inhibitors |
| Conditions | In vitro kinase inhibition assay; JNK2 and JNK3 recombinant enzymes; ATP concentration not specified in abstract (see full text) |
Why This Matters
For laboratories pursuing JNK-targeted drug discovery, the target compound provides a scaffold with validated kinase hinge-binding capability and an unexplored 6-methyl substituent that represents a rational diversification point for SAR campaigns.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. doi:10.1016/j.bmcl.2006.12.003. View Source
- [2] ChemSpace. N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide – Properties: LogP 4.72, Fsp3 0.333. MFCD01538100. View Source
- [3] Justia Patents. JNK Inhibitors as Anticancer Agents. US Patent Application 20220411398. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)1-naphthamide: pIC50 JNK2 6.5, JNK3 6.7. View Source
